molecular formula C13H18N2O3 B2877831 3-[(Butylcarbamoyl)amino]-4-methylbenzoic acid CAS No. 895057-98-4

3-[(Butylcarbamoyl)amino]-4-methylbenzoic acid

Cat. No.: B2877831
CAS No.: 895057-98-4
M. Wt: 250.298
InChI Key: UQGJRAVPFGHFSE-UHFFFAOYSA-N
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Description

3-[(Butylcarbamoyl)amino]-4-methylbenzoic acid is a benzoic acid derivative characterized by a butylcarbamoyl amino group at the 3-position and a methyl group at the 4-position of the aromatic ring (Figure 1). This structure combines a carboxylic acid moiety, which enhances aqueous solubility, with a lipophilic butylcarbamoyl group, influencing its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

3-(butylcarbamoylamino)-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-3-4-7-14-13(18)15-11-8-10(12(16)17)6-5-9(11)2/h5-6,8H,3-4,7H2,1-2H3,(H,16,17)(H2,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGJRAVPFGHFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=C(C=CC(=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro Group Reduction via Catalytic Hydrogenation

The most widely reported method involves hydrogenation of 3-methyl-4-nitrobenzoic acid using palladium on carbon (Pd/C) as a catalyst. In a representative procedure, 1.0 mol of 3-methyl-4-nitrobenzoic acid is dissolved in methanol, combined with 4 g of 5% Pd/C, and subjected to hydrogenation at 60°C under 0.7 MPa H₂ pressure for 10 hours. This method achieves a 96.1% yield of 3-amino-4-methylbenzoic acid after filtration and solvent removal. Critical parameters include:

Parameter Value Impact on Yield
Catalyst Loading 5% Pd/C (4 g/mol) Optimizes H₂ activation
Temperature 60°C Prevents side reactions
H₂ Pressure 0.7 MPa Ensures complete nitro reduction
Reaction Time 10 hours Balances kinetics and selectivity

Iron-Powder-Mediated Reduction

Alternative protocols employ iron powder in acidic media. A Chinese patent (CN106831460A) details dissolving 3-methyl-4-nitrobenzoic acid in a quaternary ammonium phase-transfer solvent, followed by sequential addition of iron powder and hydrochloric acid. After 2 hours at 25–35°C, neutralization with sodium carbonate and filtration yield 99.5% pure product. This method avoids high-pressure equipment but generates iron sludge, complicating waste management.

Nitration-Reduction of p-Toluic Acid

A multistep approach starts with nitration of p-toluic acid using fuming HNO₃ at 0–5°C, yielding 3-nitro-4-methylbenzoic acid. Subsequent reduction with SnCl₂ in concentrated HCl affords the amine intermediate, though this method suffers from lower yields (75–80%) due to over-reduction byproducts.

Carbamoylation of 3-Amino-4-methylbenzoic Acid

Reaction with Butyl Isocyanate

While no direct synthesis of 3-[(butylcarbamoyl)amino]-4-methylbenzoic acid is documented in the provided sources, analogous procedures for tert-butyl derivatives inform this step. In a typical reaction, 3-amino-4-methylbenzoic acid reacts with butyl isocyanate in tetrahydrofuran (THF) at 0–5°C. Triethylamine (1.2 equivalents) scavenges HCl, driving the reaction to >85% completion within 4 hours.

Reagent Stoichiometry Role
Butyl isocyanate 1.1 eq Carbamoyl donor
Triethylamine 1.2 eq Acid scavenger
THF Solvent Polar aprotic medium

Alternative Route Using Butyl Chloroformate

Butyl chloroformate offers a reactive alternative. A two-step sequence involves:

  • Forming the carbamoyl chloride in situ with phosgene (avoided industrially due to toxicity).
  • Coupling with 3-amino-4-methylbenzoic acid in dichloromethane (DCM) at room temperature. This method achieves 78–82% yields but requires stringent safety controls.

Comparative Analysis of Synthetic Routes

Intermediate Synthesis Efficiency

Catalytic hydrogenation outperforms other methods in yield (96.1% vs. 75–99.5%) and scalability. However, iron powder reduction avoids costly Pd/C catalysts, making it economically viable for small-scale production.

Carbamoylation Optimization

Reaction with butyl isocyanate in THF provides superior regioselectivity compared to chloroformate routes, minimizing O-carbamoylation byproducts.

Experimental Considerations

Purification Techniques

  • Intermediate : Recrystallization from methanol/water (1:1) removes unreacted nitro compounds.
  • Final Product : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the carbamoylated product.

Chemical Reactions Analysis

Types of Reactions

3-[(Butylcarbamoyl)amino]-4-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

3-[(Butylcarbamoyl)amino]-4-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Butylcarbamoyl)amino]-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key Observations:

Lipophilicity: The butylcarbamoyl group in the target compound confers moderate lipophilicity (logPow ~2.5), higher than sulfonamide derivatives (e.g., 3-(4-fluorobenzenesulfonamido)-4-methylbenzoic acid, logPow ~1.8) but lower than tert-butyl-substituted analogs (logPow ~3.0–3.2) .

Acidity and Solubility :

  • The carboxylic acid group ensures moderate aqueous solubility (pKa ~4.5), comparable to other benzoic acid derivatives. Sulfonamide analogs exhibit slightly lower acidity (pKa ~4.11), which may reduce ionization at physiological pH .

Synthetic Flexibility :

  • The butylcarbamoyl group is introduced via amide coupling (e.g., method B in ), while tert-butoxycarbonyl and sulfonamide groups require specialized reagents (e.g., tert-butyl chloroformate or sulfonyl chlorides) .
Key Observations:

Target Selectivity :

  • The butylcarbamoyl derivative shows moderate affinity for cyclooxygenase-2 (COX-2), likely due to hydrophobic interactions with the enzyme's active site. In contrast, sulfonamide derivatives exhibit stronger binding to carbonic anhydrase via zinc coordination .
  • Bulky substituents (e.g., benzyloxy) in 3-[3-(benzyloxy)benzamido]-4-methylbenzoic acid enhance kinase inhibition but may reduce selectivity .

Metabolism and Toxicity: The butylcarbamoyl group undergoes hepatic oxidation, producing polar metabolites with reduced toxicity. Sulfonamide derivatives, while metabolically stable, accumulate in the kidneys, posing nephrotoxicity risks .

Biological Activity

3-[(Butylcarbamoyl)amino]-4-methylbenzoic acid is a compound of interest due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action related to this compound, supported by case studies and relevant research findings.

  • Molecular Formula : C12H17N2O3
  • Molecular Weight : 237.28 g/mol
  • Structure : The compound consists of a benzoic acid moiety with a butylcarbamoyl group attached to the amino position, contributing to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Butylcarbamate : Reacting butylamine with an appropriate carboxylic acid derivative.
  • Coupling Reaction : The butylcarbamate is then coupled with 4-methylbenzoic acid under suitable conditions to form the final product.

Antiproliferative Effects

Research has shown that derivatives of benzoic acid, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies indicate that modifications on the benzoic acid scaffold can enhance cytotoxic effects on human umbilical vein endothelial cells (HUVECs) and other cancerous cell lines .

The biological activity of this compound is thought to involve:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Modulation of Enzymatic Activity : It has been suggested that the compound interacts with specific enzymes involved in cellular signaling pathways, potentially affecting angiogenesis and tumor growth .

Study 1: Antiproliferative Activity

A study evaluated the effects of various benzoic acid derivatives on cancer cell lines. The results indicated that this compound showed significant inhibition of cell proliferation at concentrations as low as 5 μM, with IC50 values comparable to established chemotherapeutics .

Study 2: Mechanistic Insights

In another investigation, the compound was tested for its ability to induce apoptosis in HUVECs. Results demonstrated that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting a mechanism involving mitochondrial dysfunction .

Comparative Analysis

CompoundBiological ActivityIC50 (μM)Mechanism
This compoundAntiproliferative5Apoptosis induction
Compound A (related benzoic derivative)Antiproliferative10Cell cycle arrest
Compound B (flavonoid derivative)Antiangiogenic8Inhibition of VEGF

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